molecular formula C10H19NO3 B1322066 6-Morpholinohexanoic acid

6-Morpholinohexanoic acid

Cat. No.: B1322066
M. Wt: 201.26 g/mol
InChI Key: KQYBACKUTSSOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Morpholinohexanoic acid (CAS: 4432-39-7) is a hexanoic acid derivative substituted with a morpholine group at the terminal position. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.263 g/mol . The compound is synthesized via the Eschweiler–Clarke methylation of 6-aminohexanoic acid using formaldehyde and formic acid, a method also applicable to other tertiary amino-substituted hexanoic acids . The morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—confers unique physicochemical properties, making it valuable in pharmaceutical intermediates and organic synthesis .

Commercial suppliers list prices ranging from $28.00 to $468.00 per 100 mg, reflecting variations in purity (95–97%) and supplier-specific pricing strategies .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

6-morpholin-4-ylhexanoic acid

InChI

InChI=1S/C10H19NO3/c12-10(13)4-2-1-3-5-11-6-8-14-9-7-11/h1-9H2,(H,12,13)

InChI Key

KQYBACKUTSSOTD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinohexanoic acid typically involves the reaction of morpholine with a suitable hexanoic acid derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 6-bromohexanoic acid. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 6-Morpholinohexanoic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Cyclization Reactions

6-Morpholinohexanoic acid undergoes intramolecular cyclization to form ε-caprolactam derivatives, critical in nylon production:

  • Mechanism : Activation of the carboxylic acid (e.g., via ATP in enzymatic systems) enables nucleophilic attack by the morpholino nitrogen, forming a six-membered lactam ring .

  • Enzymatic Catalysis : Engineered acyl-CoA ligases (MsACL) enhance reaction rates (7.7 ± 0.1 U g⁻¹ CDW) and yields (86%) under mild conditions .

Key Data :

  • Optimal pH: 7.5–8.0

  • Turnover frequency (TOF): 1.2 × 10³ h⁻¹

Amidation and Esterification

The carboxylic acid group participates in Fischer esterification and amide coupling :

  • Esterification : Reacts with alcohols (e.g., MeOH) under acid catalysis (H₂SO₄) to form methyl esters .

  • Amidation : Couples with amines (e.g., methylamine) via carbodiimide-mediated activation (EDC/HOBt), yielding N-alkylamides .

Mechanistic Insights :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by alcohol/amine forms a tetrahedral intermediate.

  • Deprotonation and elimination yield the final product .

Oligonucleotide Conjugation

6-Morpholinohexanoic acid serves as a linker in phosphorodiamidate morpholino oligonucleotide (PMO) synthesis:

  • Solid-Phase Synthesis : The acid is coupled to morpholino nucleosides using N,N-dimethylaminodichlorophosphoramidate, followed by iterative detritylation and condensation .

  • Key Reagents :

    • Activators: 5-Ethylthio-1H-tetrazole (0.12 M in ACN)

    • Oxidizing agent: I₂ in THF/H₂O/pyridine

Table 2 : PMO Synthesis Reaction Parameters

StepReagentTime (sec)
Detritylation3% TCA in DCM95
Condensation0.1M phosphoramidite + 0.12M ETT600
Oxidation0.02M I₂ in THF/H₂O15

Stability and Reactivity

  • pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the morpholino group .

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and morpholine derivatives .

Scientific Research Applications

6-Morpholinohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Morpholinohexanoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the hexanoic acid chain can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues with Different Amino Substituents

Hexanoic acid derivatives with tertiary amino groups at the terminal position exhibit distinct properties based on the substituent. Key analogues include:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications
6-Morpholinohexanoic acid Morpholino (C₄H₈NO) C₁₀H₁₉NO₃ 201.263 Pharmaceutical intermediates
6-(Diethylamino)hexanoic acid Diethylamino (C₄H₁₀N) C₁₀H₂₁NO₂ 187.28 Surfactants, corrosion inhibitors
6-(Pyrrolidin-1-yl)hexanoic acid Pyrrolidinyl (C₄H₈N) C₁₀H₁₉NO₂ 185.27 Catalysis, ligand design
6-(Piperidin-1-yl)hexanoic acid Piperidinyl (C₅H₁₀N) C₁₁H₂₁NO₂ 199.29 Drug delivery systems

Key Findings :

  • Solubility: The morpholino group enhances water solubility compared to diethylamino or piperidinyl groups due to its polar oxygen atom .
  • Synthesis : All compounds are synthesized via the Eschweiler–Clarke reaction, but reagent costs vary. Morpholine is more expensive than pyrrolidine or piperidine .
  • Reactivity: Morpholino derivatives show higher stability in acidic conditions compared to linear amines, making them preferred in drug design .

Morpholine Derivatives with Shorter Carbon Chains

Morpholinoacetic acid hydrochloride (CAS: 89531-58-8) shares the morpholine group but has a shorter carbon chain:

Property 6-Morpholinohexanoic acid Morpholinoacetic Acid Hydrochloride
Molecular Formula C₁₀H₁₉NO₃ C₆H₁₁NO₃·HCl
Molecular Weight 201.263 181.62
Solubility Soluble in polar solvents Highly water-soluble
Applications Drug intermediates Biochemical research

Insight: The shorter chain in morpholinoacetic acid reduces lipophilicity, favoring applications in aqueous-phase reactions .

Hexanoic Acid Derivatives with Alternative Functional Groups

Functional group substitution significantly alters properties:

Compound Name Functional Group Molecular Formula Key Properties
6-Aminohexanoic acid -NH₂ C₆H₁₃NO₂ Biodegradable, used in medical sutures
6-Mercaptohexanoic acid -SH C₆H₁₂O₂S Forms self-assembled monolayers (nanotech)
6-Morpholinohexanoic acid -Morpholino C₁₀H₁₉NO₃ Enhanced stability, drug delivery

Comparative Analysis :

  • Amino Group (-NH₂): High reactivity but prone to oxidation.
  • Mercapto Group (-SH): Forms strong metal-sulfur bonds, useful in nanotechnology .
  • Morpholino Group: Balances hydrophilicity and stability, ideal for prolonged-release formulations .

Pharmaceutical Derivatives: Phenadoxone

Phenadoxone (CAS: 467-84-5), a morpholino-containing narcotic analgesic, highlights structural complexity:

Feature 6-Morpholinohexanoic acid Phenadoxone
Structure Linear chain with morpholino Branched with diphenylheptanone
Molecular Weight 201.263 351.5
Application Intermediate Pain management

Note: Phenadoxone’s bulky structure increases receptor binding affinity but complicates synthesis .

Data Tables

Table 1: Commercial Availability and Pricing

Compound Name CAS Number Purity Price (100 mg) Supplier
6-Morpholinohexanoic acid 4432-39-7 97% $28.00 – $468.00 1PlusChem, Ambeed
Morpholinoacetic acid HCl 89531-58-8 ≥98% ≥$98.00 (per gram) Chem-Impex
6-Aminohexanoic acid 60-32-2 99% $15.00 – $50.00 Various

Q & A

Q. How can interdisciplinary approaches enhance the application of 6-Morpholinohexanoic acid in drug discovery?

  • Methodological Answer :
  • High-Throughput Screening : Test compound libraries for kinase inhibition or GPCR modulation.
  • Bioconjugation : Develop PEGylated or fluorescently tagged derivatives for pharmacokinetic tracking.
  • Toxicity Profiling : Use zebrafish models or in vitro hepatocyte assays to evaluate safety .

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

ConditionYield (%)Purity (%)Reference ID
K2_2CO3_3, DMF, 70°C7896
NaH, THF, 50°C6289
Phase-transfer catalyst, H2_2O8598

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